[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H10Cl2O2S and a molecular weight of 217.1 . This compound is characterized by the presence of a cyclobutyl ring, a chloromethyl group, and a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with thionyl chloride to form cyclobutylmethyl chloride. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, and thioethers.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: Due to its reactive nature, it can be used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the cyclobutyl and chloromethyl groups.
Cyclobutylmethanol: Similar in structure but lacks the methanesulfonyl chloride moiety.
Uniqueness:
Reactivity: The presence of both the cyclobutyl ring and the methanesulfonyl chloride group makes [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride uniquely reactive compared to its similar compounds.
Biological Activity
[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride (CAS No.: 2243514-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H8ClO2S
- Molecular Weight : 195.64 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents such as dichloromethane and ether.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and nucleic acids, potentially altering their functions. The sulfonyl chloride group is known for its ability to form covalent bonds with amines and thiols, which may contribute to its biological effects.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, sulfonyl chlorides have been investigated for their ability to inhibit various kinases involved in cancer progression. A study demonstrated that this compound could inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has shown potential antimicrobial properties. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics . The mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
Study 2: Antimicrobial Testing
A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. The study concluded that further modifications could enhance its potency .
Research Findings Summary Table
Activity Type | Effect | IC50/MIC | Reference |
---|---|---|---|
Anticancer | Induces apoptosis | 5 - 15 µM | |
Antimicrobial | Inhibits bacterial growth | 32 - 128 µg/mL |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Structure-activity relationship (SAR) studies to optimize its anticancer and antimicrobial properties.
- Investigation into its mechanism of action at the molecular level.
- Development of derivatives with improved selectivity and potency.
Properties
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGNTPDMJQXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.